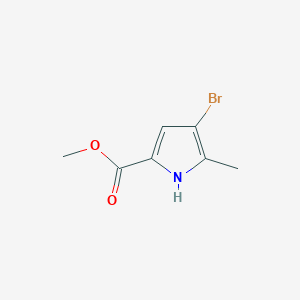

4-溴-5-甲基-1H-吡咯-2-甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

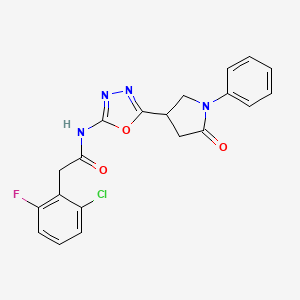

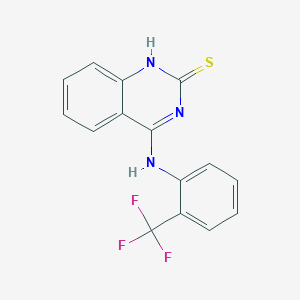

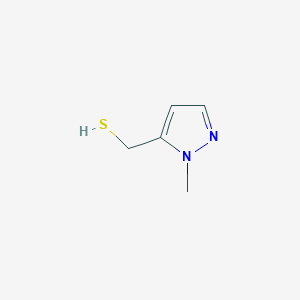

“Methyl 4-bromo-5-methyl-1H-pyrrole-2-carboxylate” is a useful synthetic intermediate . It is used to synthesize potent melanin-concentrating hormone (MCH-R1) antagonists based on pyrazolopiperazinone .

Molecular Structure Analysis

The molecular structure of “Methyl 4-bromo-5-methyl-1H-pyrrole-2-carboxylate” is represented by the InChI code1S/C7H8BrNO2/c1-4-5(8)3-6(9-4)7(10)11-2/h3,9H,1-2H3 . The molecular weight is 218.05 . Physical And Chemical Properties Analysis

“Methyl 4-bromo-5-methyl-1H-pyrrole-2-carboxylate” is a solid substance . It should be stored in a dark place, sealed in dry, at room temperature .科学研究应用

Pyrrole Derivatives in Medicinal Chemistry

- Scientific Field: Medicinal Chemistry

- Application Summary: Pyrrole is a biologically active scaffold that possesses a diverse nature of activities. The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds . Pyrrole containing analogs are considered as a potential source of biologically active compounds .

- Methods of Application: The specific methods of application or experimental procedures would depend on the specific compound and its intended use. Generally, these compounds are synthesized in a laboratory setting and then tested for their biological activity .

- Results or Outcomes: Pyrrole derivatives are known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer (leukemia, lymphoma and myelofibrosis etc.), antibacterial, antifungal, antiprotozoal, antimalarial and many more .

Imidazole Containing Compounds in Therapeutic Applications

- Scientific Field: Therapeutic Applications

- Application Summary: Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. It is also known as 1, 3-diazole . Imidazole has become an important synthon in the development of new drugs .

- Methods of Application: The specific methods of application or experimental procedures would depend on the specific compound and its intended use. Generally, these compounds are synthesized in a laboratory setting and then tested for their biological activity .

- Results or Outcomes: The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

Pyrrole in Antitubercular Agents

- Scientific Field: Medicinal Chemistry

- Application Summary: Pyrrole analogs have been used in the development of antitubercular agents . For instance, isoniazid bearing pyrrole analogs have shown inhibitory activity toward isoniazid-resistant strain .

- Methods of Application: The specific methods of application or experimental procedures would depend on the specific compound and its intended use. Generally, these compounds are synthesized in a laboratory setting and then tested for their biological activity .

- Results or Outcomes: One of the compounds, 1-methyl-1H-pyrrol-2-ylmethylene)-hydrazide, has shown inhibitory activity toward isoniazid-resistant strain with IC 50 of 0.14 μM .

Pyrrole in Synthesis of Heterocyclic Compounds

- Scientific Field: Organic Chemistry

- Application Summary: Pyrrole is used in the synthesis of heterocyclic compounds . A method for the preparation of N -acylpyrroles involves condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .

- Methods of Application: The specific methods of application or experimental procedures would depend on the specific compound and its intended use. Generally, these compounds are synthesized in a laboratory setting and then tested for their biological activity .

- Results or Outcomes: The preparative procedure is highly tolerant of various functional groups .

Pyrrole in Antitubercular Agents

- Scientific Field: Medicinal Chemistry

- Application Summary: Pyrrole analogs have been used in the development of antitubercular agents . For instance, isoniazid bearing pyrrole analogs have shown inhibitory activity toward isoniazid-resistant strain .

- Methods of Application: The specific methods of application or experimental procedures would depend on the specific compound and its intended use. Generally, these compounds are synthesized in a laboratory setting and then tested for their biological activity .

- Results or Outcomes: One of the compounds, 1-methyl-1H-pyrrol-2-ylmethylene)-hydrazide, has shown inhibitory activity toward isoniazid-resistant strain with IC 50 of 0.14 μM .

Pyrrole in Synthesis of Heterocyclic Compounds

- Scientific Field: Organic Chemistry

- Application Summary: Pyrrole is used in the synthesis of heterocyclic compounds . A method for the preparation of N -acylpyrroles involves condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .

- Methods of Application: The specific methods of application or experimental procedures would depend on the specific compound and its intended use. Generally, these compounds are synthesized in a laboratory setting and then tested for their biological activity .

- Results or Outcomes: The preparative procedure is highly tolerant of various functional groups .

安全和危害

“Methyl 4-bromo-5-methyl-1H-pyrrole-2-carboxylate” is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

未来方向

属性

IUPAC Name |

methyl 4-bromo-5-methyl-1H-pyrrole-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO2/c1-4-5(8)3-6(9-4)7(10)11-2/h3,9H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEBHESQQSGQNLZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(N1)C(=O)OC)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-bromo-5-methyl-1H-pyrrole-2-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 4-(2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2354077.png)

![N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide](/img/structure/B2354080.png)

![cis-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol](/img/structure/B2354087.png)

![5-Chloro-1,2-dihydrospiro[indole-3,4'-oxane]](/img/structure/B2354099.png)